molecular formula C19H22ClFN4O2S B6557193 N-(3-chloro-4-fluorophenyl)-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040670-03-8

N-(3-chloro-4-fluorophenyl)-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6557193
CAS No.: 1040670-03-8
M. Wt: 424.9 g/mol
InChI Key: IPOOLALGSDLMDZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a structurally complex molecule featuring a propanamide backbone linked to a 1,3-thiazol-4-yl moiety and a 3-chloro-4-fluorophenyl group. The thiazole ring is further substituted with a cyclohexylcarbamoyl amino group. Its synthesis likely involves multi-step heterocyclic coupling and amidation reactions, as seen in related compounds .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2S/c20-15-10-13(6-8-16(15)21)22-17(26)9-7-14-11-28-19(24-14)25-18(27)23-12-4-2-1-3-5-12/h6,8,10-12H,1-5,7,9H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOOLALGSDLMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness arises from three key regions: the aryl group , heterocyclic core , and carbamoyl substituent . Below is a detailed comparison with analogs from the evidence:

Aryl Group Modifications

  • Target Compound : 3-chloro-4-fluorophenyl group. The chloro and fluoro substituents enhance electronegativity and metabolic stability compared to unsubstituted phenyl groups.
  • Analog 1: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () uses a 2-chlorophenyl group, which reduces steric hindrance compared to the 3-chloro-4-fluoro substitution. This may influence binding affinity in biological targets .
  • Analog 2 : 3-Chloro-N-phenyl-phthalimide () employs a simpler 3-chloro-N-phenyl group but lacks the thiazole-propanamide architecture, limiting direct functional comparability .

Heterocyclic Core Variations

  • Target Compound: 1,3-thiazole ring linked to propanamide. Thiazoles are known for their role in hydrogen bonding and π-stacking interactions.
  • Analog 3: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () replaces the thiazole with an oxadiazole-sulfanyl-thiazole hybrid. Oxadiazoles improve metabolic resistance but may reduce solubility compared to thiazoles .

Carbamoyl Substituent Differences

  • Target Compound: Cyclohexylcarbamoyl group.
  • Analog 5: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () substitutes with a morpholino group, which introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Aryl Group 3-chloro-4-fluorophenyl 2-chlorophenyl 3-chloro-N-phenyl
Heterocycle 1,3-thiazole 1,3-thiazole Phthalimide
Substituent Cyclohexylcarbamoyl Morpholino N/A
Lipophilicity (logP) High (est. 4.2) Moderate (est. 2.8) High (est. 3.9)
Synthetic Complexity High (multi-step coupling) Moderate Low

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